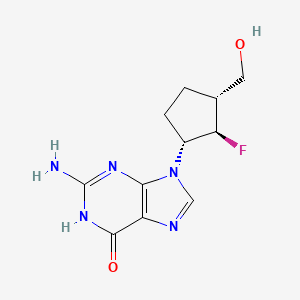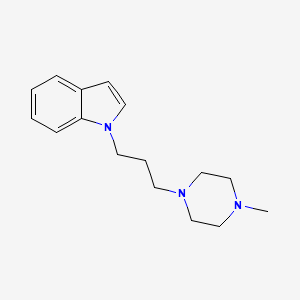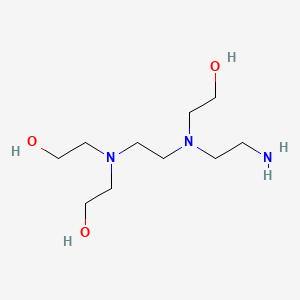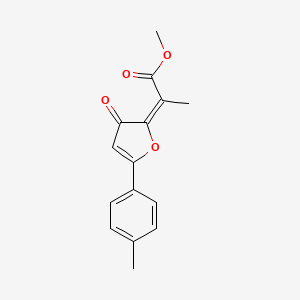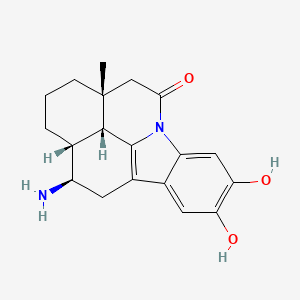
Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-9,10-dihydroxy-3a-methyl-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-9,10-dihydroxy-3a-methyl-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline and carbazole rings, followed by the introduction of amino and hydroxyl groups. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Functional group modifications: to introduce amino and hydroxyl groups.
Purification steps: such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Scaling up laboratory procedures: to industrial scale.
Using catalysts: to improve reaction efficiency.
Implementing continuous flow reactors: for better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds.
Biology
Biological activity studies: Investigated for potential pharmacological properties, such as anticancer or antimicrobial activity.
Medicine
Drug development: Potential lead compound for the development of new therapeutic agents.
Industry
Material science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline derivatives: Compounds with similar core structures but different functional groups.
Carbazole derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
103558-92-5 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(10R,11R,15R,19R)-10-amino-4,5-dihydroxy-15-methyl-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
InChI |
InChI=1S/C19H22N2O3/c1-19-4-2-3-9-12(20)5-11-10-6-14(22)15(23)7-13(10)21(16(24)8-19)18(11)17(9)19/h6-7,9,12,17,22-23H,2-5,8,20H2,1H3/t9-,12+,17-,19+/m0/s1 |
InChI-Schlüssel |
LPODMCYVZWDRJJ-UXOLTFTNSA-N |
Isomerische SMILES |
C[C@]12CCC[C@@H]3[C@H]1C4=C(C[C@H]3N)C5=CC(=C(C=C5N4C(=O)C2)O)O |
Kanonische SMILES |
CC12CCCC3C1C4=C(CC3N)C5=CC(=C(C=C5N4C(=O)C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


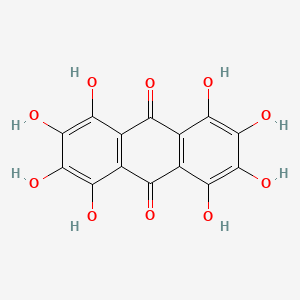
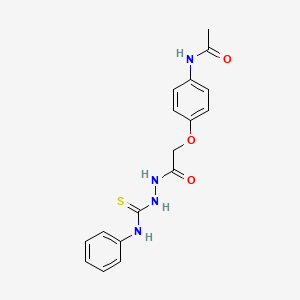
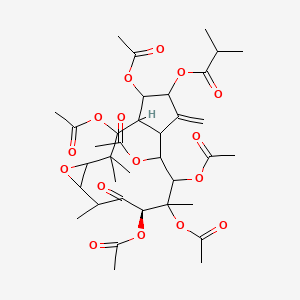
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)



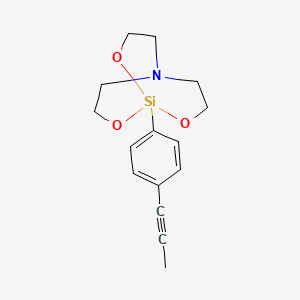
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
